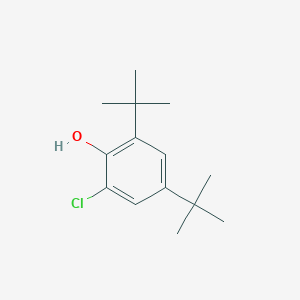

2,4-Ditert-butyl-6-chlorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Ditert-butyl-6-chlorophenol is an organic compound with the molecular formula C14H21ClO. It is a derivative of phenol, where two tert-butyl groups and one chlorine atom are substituted at the 2, 4, and 6 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Ditert-butyl-6-chlorophenol typically involves the alkylation of phenol with tert-butyl groups followed by chlorination. The alkylation process can be achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as triflic acid or zeolites .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Ditert-butyl-6-chlorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atom or modify the tert-butyl groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction may produce dechlorinated or modified tert-butyl derivatives. Substitution reactions can result in the formation of various substituted phenols.

Applications De Recherche Scientifique

2,4-Ditert-butyl-6-chlorophenol has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2,4-Ditert-butyl-6-chlorophenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity. The chlorine atom can participate in electrophilic or nucleophilic reactions, further contributing to its biological and chemical activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Ditert-butylphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

2,6-Ditert-butylphenol: Similar structure but with tert-butyl groups at the 2 and 6 positions, used primarily as an antioxidant.

Uniqueness

2,4-Ditert-butyl-6-chlorophenol is unique due to the presence of both tert-butyl groups and a chlorine atom, which confer distinct chemical and biological properties

Activité Biologique

2,4-Ditert-butyl-6-chlorophenol (also known as 2,4-DTBP) is a phenolic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of 2,4-DTBP, highlighting its mechanisms of action, sources, and relevant research findings.

Chemical Structure and Properties

2,4-DTBP is characterized by its chemical formula C14H21ClO and features a chlorinated phenolic structure with two tert-butyl groups. This unique structure contributes to its biological activity and stability.

Sources of 2,4-DTBP

2,4-DTBP is found in various natural sources, including:

- Bacteria : Identified in at least 16 species across 10 families.

- Fungi : Present in 11 species from eight families.

- Plants : Commonly detected in over 100 species of dicots and several monocots.

- Animals : Isolated from various marine and terrestrial organisms.

This widespread occurrence suggests that 2,4-DTBP may play significant ecological roles, particularly in defense mechanisms against predators or pathogens.

Antimicrobial Properties

Research indicates that 2,4-DTBP exhibits potent antimicrobial activity against a wide range of microorganisms. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Growth inhibition observed at concentrations as low as 50 µg/mL.

- Escherichia coli : Effective at similar concentrations.

The mechanism underlying this antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of 2,4-DTBP. It has been reported to induce apoptosis in cancer cell lines such as:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

The compound appears to activate caspase pathways leading to programmed cell death. In vitro studies have demonstrated significant reductions in cell viability when treated with varying concentrations of 2,4-DTBP.

Antioxidant Effects

2,4-DTBP is also recognized for its antioxidant properties. It can scavenge free radicals effectively, thereby mitigating oxidative stress. This activity is particularly relevant in the context of chronic diseases linked to oxidative damage.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Microbial Ecology evaluated the antimicrobial properties of 2,4-DTBP against various pathogens. Results indicated that it significantly reduced bacterial counts in contaminated water samples, suggesting potential applications in water purification technologies . -

Cancer Cell Line Research :

In a study published in Cancer Letters, researchers assessed the effects of 2,4-DTBP on MCF-7 breast cancer cells. The compound was found to inhibit cell proliferation by inducing G1 phase arrest and apoptosis through mitochondrial pathways .

The biological activity of 2,4-DTBP can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which further contributes to its antimicrobial and anticancer effects.

Propriétés

IUPAC Name |

2,4-ditert-butyl-6-chlorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSNVVXDGQVVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.